![molecular formula C23H26F4O B15160921 1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene CAS No. 653591-51-6](/img/structure/B15160921.png)
1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene is a fluorinated liquid-crystal monomer. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a propylcyclohexyl group. It is commonly used in the production of liquid crystal displays (LCDs) due to its excellent electro-optical properties .
Preparation Methods
The synthesis of 1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene involves several steps:
Starting Materials: The synthesis begins with 2,3-difluoro-1-propoxy-4-bromobenzene and trans-4-propylcyclohexyl bromide.
Reaction Conditions: The reaction typically occurs in an appropriate solvent under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases under controlled temperature and pressure conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is widely used in the production of liquid crystal displays (LCDs) and other electronic devices due to its excellent electro-optical properties
Mechanism of Action
The mechanism of action of 1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various proteins and enzymes, affecting their function and activity.
Pathways Involved: It influences several biochemical pathways, including those involved in signal transduction and cellular communication.
Comparison with Similar Compounds
1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene and 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness: The unique combination of fluorine atoms and the propylcyclohexyl group in this compound provides it with distinct electro-optical properties, making it highly valuable in the production of LCDs
Properties
CAS No. |
653591-51-6 |
|---|---|
Molecular Formula |
C23H26F4O |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[2,3-difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C23H26F4O/c1-3-5-14-6-8-15(9-7-14)16-10-11-17(21(25)20(16)24)18-12-13-19(28-4-2)23(27)22(18)26/h10-15H,3-9H2,1-2H3 |
InChI Key |
WBMYWPFMRMQYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


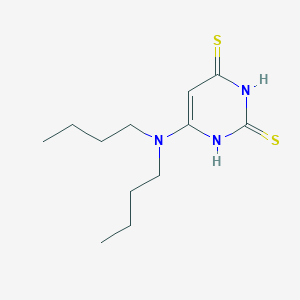
![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)
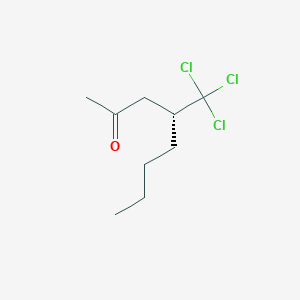
![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
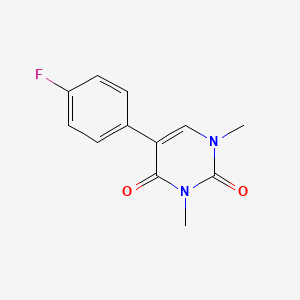
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
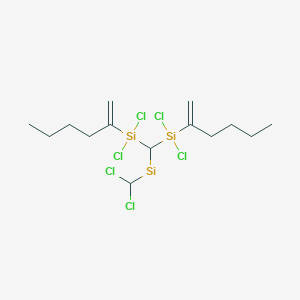
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
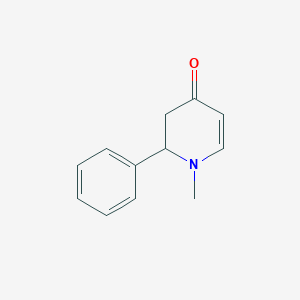
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)

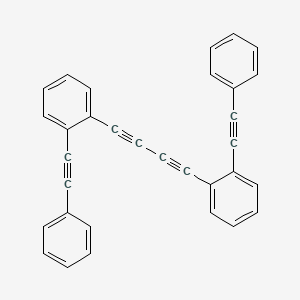
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

